molecular formula C7H12O3 B1439024 Methyl 2-(cyclopropylmethoxy)acetate CAS No. 836657-03-5

Methyl 2-(cyclopropylmethoxy)acetate

Cat. No. B1439024
CAS RN: 836657-03-5
M. Wt: 144.17 g/mol
InChI Key: YFULVUCJQXKMEG-UHFFFAOYSA-N
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Description

“Methyl 2-(cyclopropylmethoxy)acetate”, also known as MOCMA, is an organic compound that belongs to the esters functional group. It has a molecular weight of 144.17 g/mol .


Synthesis Analysis

The synthesis of some novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide by using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(cyclopropylmethoxy)acetate” is C7H12O3 . The structure of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was confirmed on the basis of H and C-NMR, LC-MS, FT-IR, and elemental analysis .


Chemical Reactions Analysis

The common methods used for the synthesis of 1,3,4-oxadiazoles involve the cyclization of the carboxylic acid hydrazides with a variety of dehydrating reagents such as POCl3, concentrated sulfuric acid, phosphonium salts, and Burgess-type reagents .


Physical And Chemical Properties Analysis

“Methyl 2-(cyclopropylmethoxy)acetate” has a molecular weight of 144.17 g/mol .

Scientific Research Applications

Methanogenic Pathways Quantification

Methyl groups, such as those in "Methyl 2-(cyclopropylmethoxy)acetate," play a crucial role in environmental chemistry, particularly in methanogenesis. Research by Conrad (2005) discusses how methanogenic pathways can be quantified using stable carbon isotopic signatures, highlighting the importance of methyl groups in CH4 production from acetate in various environments (Conrad, 2005).

DNA Methylation and Epigenetics

DNA methylation, involving the addition of a methyl group to the DNA molecule, plays a significant role in regulating gene expression and has implications in health and disease. Studies on DNA methyltransferase inhibitors, such as those by Goffin and Eisenhauer (2002), shed light on the therapeutic potential of manipulating methylation patterns in conditions like cancer (Goffin & Eisenhauer, 2002).

Environmental Contaminants

The environmental impact of chemical compounds, including potentially those similar to "Methyl 2-(cyclopropylmethoxy)acetate," is a significant area of research. Lange, Scheurer, and Brauch (2012) discuss artificial sweeteners as emerging environmental contaminants, illustrating the broader context of chemical impact assessment (Lange, Scheurer, & Brauch, 2012).

Biodiesel Production

The search for sustainable and environmentally friendly fuel sources includes the exploration of various methyl esters. A review by Esan et al. (2021) on alternative routes of biodiesel production discusses the importance of methyl acetate (a compound structurally related to "Methyl 2-(cyclopropylmethoxy)acetate") in producing glycerol-free biodiesel, showcasing the relevance of such compounds in green chemistry (Esan et al., 2021).

properties

IUPAC Name

methyl 2-(cyclopropylmethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)5-10-4-6-2-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFULVUCJQXKMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(cyclopropylmethoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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